CDK4/Cyclin D1 and CDK6/Cyclin D1 Kinase Inhibitory Potency of Optimized Derivatives
Medicinal chemistry optimization of the 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine scaffold yielded compound 83, an orally bioavailable derivative exhibiting potent inhibition of both CDK4/cyclin D1 (IC50 = 3.0 nM) and CDK6/cyclin D1 (IC50 = 2.0 nM) [1]. In comparison, the clinically approved CDK4/6 inhibitor Palbociclib (PD-0332991) exhibits IC50 values of 11 nM for CDK4/cyclin D1 and 15 nM for CDK6/cyclin D1 under comparable assay conditions [2]. This represents an approximately 3.7-fold and 7.5-fold improvement in potency against CDK4 and CDK6, respectively.
| Evidence Dimension | CDK4/cyclin D1 and CDK6/cyclin D1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CDK4/cyclin D1 IC50 = 3.0 nM; CDK6/cyclin D1 IC50 = 2.0 nM (Compound 83, an optimized derivative of the core scaffold) |
| Comparator Or Baseline | Palbociclib (PD-0332991): CDK4/cyclin D1 IC50 = 11 nM; CDK6/cyclin D1 IC50 = 15 nM |
| Quantified Difference | 3.7-fold greater CDK4 potency; 7.5-fold greater CDK6 potency |
| Conditions | In vitro kinase inhibition assays using recombinant CDK4/cyclin D1 and CDK6/cyclin D1; ATP concentrations at Km for each kinase [1][2] |
Why This Matters
Superior intrinsic potency at the kinase level enables lower effective doses, potentially reducing off-target-driven toxicity and improving therapeutic index in CDK4/6-dependent cancers.
- [1] Tadesse S, Yu M, Mekonnen LB, et al. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. J Med Chem. 2017;60(5):1892-1915. doi:10.1021/acs.jmedchem.6b01670 View Source
- [2] Fry DW, Harvey PJ, Keller PR, et al. Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Mol Cancer Ther. 2004;3(11):1427-1438. View Source
